Cas no 2866353-21-9 (1-azido-4-(chlorodifluoromethoxy)benzene)

2866353-21-9 structure
상품 이름:1-azido-4-(chlorodifluoromethoxy)benzene
1-azido-4-(chlorodifluoromethoxy)benzene 화학적 및 물리적 성질
이름 및 식별자
-
- 1-Azido-4-(chlorodifluoromethoxy)benzene
- Benzene, 1-azido-4-(chlorodifluoromethoxy)-
- 1-azido-4-(chlorodifluoromethoxy)benzene
-
- 인치: 1S/C7H4ClF2N3O/c8-7(9,10)14-6-3-1-5(2-4-6)12-13-11/h1-4H
- InChIKey: XPWMOWACMCNHML-UHFFFAOYSA-N
- 미소: C1(=CC=C(C=C1)OC(F)(F)Cl)N=[N+]=[N-]
1-azido-4-(chlorodifluoromethoxy)benzene 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39844867-10.0g |
1-azido-4-(chlorodifluoromethoxy)benzene |
2866353-21-9 | 95.0% | 10.0g |
$4236.0 | 2025-03-16 | |
Enamine | EN300-39844867-5.0g |
1-azido-4-(chlorodifluoromethoxy)benzene |
2866353-21-9 | 95.0% | 5.0g |
$2858.0 | 2025-03-16 | |
1PlusChem | 1P027ZWR-100mg |
1-azido-4-(chlorodifluoromethoxy)benzene |
2866353-21-9 | 95% | 100mg |
$485.00 | 2024-05-06 | |
1PlusChem | 1P027ZWR-250mg |
1-azido-4-(chlorodifluoromethoxy)benzene |
2866353-21-9 | 95% | 250mg |
$664.00 | 2024-05-06 | |
1PlusChem | 1P027ZWR-5g |
1-azido-4-(chlorodifluoromethoxy)benzene |
2866353-21-9 | 95% | 5g |
$3595.00 | 2024-05-06 | |
Enamine | EN300-39844867-0.25g |
1-azido-4-(chlorodifluoromethoxy)benzene |
2866353-21-9 | 95.0% | 0.25g |
$487.0 | 2025-03-16 | |
Enamine | EN300-39844867-0.5g |
1-azido-4-(chlorodifluoromethoxy)benzene |
2866353-21-9 | 95.0% | 0.5g |
$768.0 | 2025-03-16 | |
Enamine | EN300-39844867-0.1g |
1-azido-4-(chlorodifluoromethoxy)benzene |
2866353-21-9 | 95.0% | 0.1g |
$342.0 | 2025-03-16 | |
Enamine | EN300-39844867-1.0g |
1-azido-4-(chlorodifluoromethoxy)benzene |
2866353-21-9 | 95.0% | 1.0g |
$986.0 | 2025-03-16 | |
Enamine | EN300-39844867-0.05g |
1-azido-4-(chlorodifluoromethoxy)benzene |
2866353-21-9 | 95.0% | 0.05g |
$229.0 | 2025-03-16 |
1-azido-4-(chlorodifluoromethoxy)benzene 관련 문헌
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
2866353-21-9 (1-azido-4-(chlorodifluoromethoxy)benzene) 관련 제품
- 1461685-07-3(5-bromo-2-chloro-N-cyclohexylpyridine-3-carboxamide)
- 35999-21-4(3-Chloro-1-(2-hydroxyphenyl)-1-propanone)
- 1804492-52-1(2-Chloro-3-cyano-6-(difluoromethyl)pyridine-5-sulfonamide)
- 1023815-84-0(5-Bromo-8-hydroxyquinoline-2-carbaldehyde)
- 2034615-07-9(2-cyclopropyl-N-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}acetamide)
- 950275-57-7(Ethyl 4-[(2-hydroxyethyl)amino]-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate)
- 392254-51-2(4-benzoyl-N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide)
- 55614-10-3(Tyr8 Substance P)
- 4373-59-5(Pyridine, 2-[4-(methylthio)phenyl]-)
- 1286725-18-5(2-(benzylsulfanyl)-1-{4-(2-methyl-1H-imidazol-1-yl)methylpiperidin-1-yl}ethan-1-one)
추천 공급업체
Changzhou Guanjia Chemical Co., Ltd
골드 회원
중국 공급자
대량

Synrise Material Co. Ltd.
골드 회원
중국 공급자
대량

atkchemica
골드 회원
중국 공급자
시약

Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량

Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량
